Sodium lauryl polyoxyethylene ether sulfate

Catalog No.
S656540
CAS No.
15826-16-1
M.F
C14H30NaO5S
M. Wt
333.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium lauryl polyoxyethylene ether sulfate

CAS Number

15826-16-1

Product Name

Sodium lauryl polyoxyethylene ether sulfate

IUPAC Name

sodium;2-dodecoxyethyl sulfate

Molecular Formula

C14H30NaO5S

Molecular Weight

333.44 g/mol

InChI

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);

InChI Key

ATVIWQFLMJFCGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Synonyms

sodium laureth sulfate

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium laureth sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Dodecanol - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Irritant and Barrier Disruption:

  • SLES is a well-established model irritant in skin and eye studies. Its ability to disrupt the skin's natural barrier allows researchers to investigate the mechanisms of irritation and test the efficacy of new soothing or protective agents.

Drug Delivery:

  • SLES can act as a surfactant in topical formulations, enhancing the penetration and absorption of drugs through the skin. This property proves valuable in developing new topical medications for various skin conditions.

Protein Research:

  • SLES exhibits protein-denaturing properties, meaning it can unfold or break down proteins. This characteristic finds use in protein purification and analysis techniques like gel electrophoresis.

Cell Culture:

  • At low concentrations, SLES can act as a cell detachment agent, facilitating the gentle removal of adherent cells from culture dishes. This application aids in cell harvesting and manipulation for various cell biology experiments.

Environmental Impact Studies:

  • SLES is readily biodegradable, making it a valuable tool in environmental toxicity studies. Researchers can use it to assess the potential environmental impact of various chemicals and evaluate their biodegradation rates.

The biological activity of sodium lauryl polyoxyethylene ether sulfate has been studied primarily in terms of its irritant potential. While it is effective as a cleansing agent, concentrations above 5% have been associated with skin irritation and adverse effects in laboratory animals. The compound can be absorbed through the skin and may cause irritation upon contact with eyes or mucous membranes. Despite these concerns, when used appropriately in formulations at lower concentrations, it is generally considered safe for consumer use .

Sodium lauryl polyoxyethylene ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. This process typically involves the following steps:

  • Ethoxylation: Lauryl alcohol is reacted with ethylene oxide to produce lauryl polyoxyethylene ether.
  • Sulfation: The resulting ether is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce sulfate groups.
  • Neutralization: Finally, the sulfated product is neutralized with sodium hydroxide to yield sodium lauryl polyoxyethylene ether sulfate.

This method allows for control over the degree of ethoxylation and the molecular weight of the final product .

Sodium lauryl polyoxyethylene ether sulfate finds extensive applications across various industries:

  • Personal Care Products: Used in shampoos, body washes, toothpastes, and bubble baths due to its foaming and cleansing properties.
  • Household Cleaning Products: Incorporated into liquid detergents and surface cleaners for effective dirt removal.
  • Textile Industry: Functions as a lubricant, dyeing agent, and degreasing agent.
  • Petroleum Industry: Serves as a cleansing agent in oil recovery processes.
  • Food Industry: Occasionally used as an emulsifier in food processing .

Sodium lauryl polyoxyethylene ether sulfate shares similarities with several other surfactants but has unique characteristics that distinguish it:

Compound NameStructure TypeKey Features
Sodium Lauryl SulfateAnionicStrong cleansing agent but more irritating than sodium lauryl polyoxyethylene ether sulfate.
Sodium Laureth SulfateAnionicSimilar to sodium lauryl polyoxyethylene ether sulfate but often less biodegradable.
Cocamidopropyl BetaineAmphotericMilder on skin; often used as a foam booster in combination with anionic surfactants.
Sodium Cocoyl IsethionateAnionicDerived from coconut oil; known for being milder but less effective at high dirt removal compared to sodium lauryl polyoxyethylene ether sulfate.

Sodium lauryl polyoxyethylene ether sulfate's unique balance of effectiveness and lower irritation potential makes it particularly valuable in cosmetic formulations compared to other surfactants .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.17116451 g/mol

Monoisotopic Mass

333.17116451 g/mol

Heavy Atom Count

21

UNII

SUY7YR7K8F

Related CAS

9004-82-4

GHS Hazard Statements

Aggregated GHS information provided by 1219 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (70.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (18.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15826-16-1
9004-82-4

Absorption Distribution and Excretion

AN ATTEMPT WAS MADE TO DETERMINE THE ADSORPTION ABILITY OF SURFACTANTS (EG, SODIUM DODECYL SULFATE) BY THE HUMAN HORNY LAYERS IN VIVO, BY UTILIZING ACIDIC DYE. ADSORBING RESIDUAL AMT OF SURFACTANTS REVEALED THAT THERE WAS A POSITIVE CORRELATION BETWEEN ADSORBING & ROUGHENING EFFECTS.
SODIUM POLYOXYETHYLENE ALKYLSULFATE WAS READILY ABSORBED BY CARP AS DETERMINED BY AUTORADIOGRAPHY.

Metabolism Metabolites

Nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. (A2878, A2879)

Wikipedia

Sodium laureth sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

REACTION OF N-DODECYL ALCOHOL WITH ETHYLENE OXIDE FOLLOWED BY SULFATION WITH CHLOROSULFONIC ACID OR SULFAMIC ACID AND NEUTRALIZATION WITH SODIUM HYDROXIDE

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, sodium salt (1:1): ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-17

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